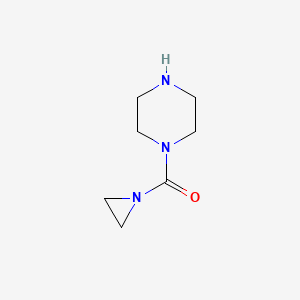

Aziridin-1-yl(piperazin-1-yl)methanone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6540-50-7 |

|---|---|

Molecular Formula |

C7H13N3O |

Molecular Weight |

155.20 g/mol |

IUPAC Name |

aziridin-1-yl(piperazin-1-yl)methanone |

InChI |

InChI=1S/C7H13N3O/c11-7(10-5-6-10)9-3-1-8-2-4-9/h8H,1-6H2 |

InChI Key |

CSTBRLZOUVFOBB-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C(=O)N2CC2 |

Origin of Product |

United States |

Synthetic Methodologies for Aziridin 1 Yl Piperazin 1 Yl Methanone and Its Structural Analogs

Synthetic Routes Towards the Aziridin-1-yl(piperazin-1-yl)methanone Core Structure

The construction of the target molecule can be envisioned through a convergent synthesis where the aziridine (B145994), piperazine (B1678402), and carbonyl linker are assembled. This involves dedicated strategies for forming each ring system and the subsequent coupling reaction.

The central methanone (B1245722) linker in this compound is essentially a urea (B33335) derivative, connecting the nitrogen atom of the aziridine ring to one of the nitrogen atoms of the piperazine ring. The formation of this carbonyl bridge is typically achieved through the reaction of an amine with an activated carbonyl species.

A common and direct approach involves the use of phosgene (B1210022) or its safer solid equivalent, triphosgene. In a stepwise process, piperazine is first reacted with the phosgene equivalent to form piperazine-1-carbonyl chloride. This intermediate is then treated with aziridine, which acts as a nucleophile, displacing the chloride to form the final product. The high reactivity and toxicity of phosgene necessitate careful handling and the use of less hazardous alternatives.

Alternative coupling agents include carbonyldiimidazole (CDI). Piperazine reacts with CDI to form an activated imidazolide (B1226674) intermediate. Subsequent reaction with aziridine displaces the imidazole (B134444) group, which is a good leaving group, to yield the desired methanone structure. This method is often preferred due to its milder conditions and the non-toxic nature of the byproducts. The reaction of tertiary amides with organolithium reagents is another established method for synthesizing ketones, which can be adapted for this purpose. nih.gov

Table 1: Common Coupling Agents for Methanone (Urea) Synthesis

| Coupling Agent | Formula | Key Features |

|---|---|---|

| Phosgene | COCl₂ | Highly reactive gas; requires specialized handling. |

| Triphosgene | C₃Cl₆O₃ | Solid, safer alternative to phosgene. |

| Carbonyldiimidazole (CDI) | C₇H₆N₄O | Mild conditions; non-toxic byproducts. |

The aziridine ring, a three-membered nitrogen-containing heterocycle, possesses significant ring strain, making it a valuable synthetic intermediate. clockss.org Several classical and modern methods are available for its construction.

The Wenker Synthesis : This is a two-step process starting from a 1,2-amino alcohol. The alcohol is first converted into a sulfate (B86663) ester using sulfuric acid. Subsequent treatment with a base induces an intramolecular nucleophilic substitution, where the amine displaces the sulfate group to form the aziridine ring. wikipedia.org This method is applicable to precursors that can withstand hot sulfuric acid. organic-chemistry.org

Nitrene Addition to Alkenes : This method involves the reaction of a nitrene, a reactive nitrogen species, with an alkene. wikipedia.org The nitrene adds across the double bond in a [2+1] cycloaddition to directly form the aziridine ring. Nitrenes can be generated in situ from various precursors, such as azides, under thermal or photochemical conditions.

From α-Haloimines : The De Kimpe aziridine synthesis utilizes the reaction of an α-chloroimine with a nucleophile like sodium borohydride. wikipedia.org This generates the aziridine ring through an intramolecular cyclization.

From Vinyl Ketones : As suggested, vinyl ketones can serve as precursors. A potential route involves the conjugate addition of an amine to the vinyl ketone. The resulting aminoketone can then be reduced to the corresponding amino alcohol. This amino alcohol is a suitable substrate for the Wenker synthesis or other cyclization methods, such as the Mitsunobu reaction, to furnish the aziridine ring. wikipedia.org

Once formed, the aziridine ring, typically with a protecting group on the nitrogen, can be incorporated into the final molecule via the coupling reactions described previously.

The piperazine ring is a common scaffold in medicinal chemistry and can be synthesized through various routes. nih.gov

From Diamines : A prevalent method involves the reaction of a 1,2-diamine, such as ethylenediamine (B42938), with a 1,2-dielectrophile. nih.govresearchgate.net For example, reacting ethylenediamine with 1,2-dichloroethane (B1671644) produces piperazine. This approach can be used to generate substituted piperazines by starting with substituted diamines or dielectrophiles. nih.govgoogle.com

Reductive Cyclization : A newer approach involves the sequential double Michael addition of nitrosoalkenes to primary amines to create bis(oximinoalkyl)amines. These intermediates then undergo a stereoselective catalytic reductive cyclization of the oxime groups to build the piperazine ring. nih.gov This method allows for the conversion of a primary amino group into a piperazine ring. nih.gov

Palladium-Catalyzed Synthesis : Modern cross-coupling reactions provide efficient routes to arylpiperazines. A palladium-catalyzed methodology allows for the amination of aryl chlorides with piperazine, even for sterically hindered substrates, under aerobic conditions. organic-chemistry.org

Diol-Diamine Coupling : A ruthenium-catalyzed coupling of diols and diamines offers a direct route to piperazines and related N-heterocycles. organic-chemistry.org

These methods provide access to the piperazine core, which can then be functionalized and coupled with the aziridine moiety.

Advanced Synthetic Approaches for Aziridine and Piperazine Containing Systems

To improve efficiency and sustainability, advanced synthetic strategies such as one-pot protocols and catalyst-free conditions are increasingly being developed for the synthesis of complex amine scaffolds.

One-pot reactions, where multiple reaction steps are performed in the same vessel without isolating intermediates, offer significant advantages in terms of time, resources, and yield.

For systems containing aziridines, a "telescoped" reaction sequence has been described for the synthesis of 1,2,4-triazines. acs.org This process involves the nucleophilic ring-opening of an aziridine with an N-tosylhydrazone, followed by cyclization and oxidation in a one-pot procedure to yield the triazine product. acs.orgresearchgate.net This strategy of a Lewis acid-catalyzed ring-opening followed by an intramolecular cyclization demonstrates the potential for creating complex heterocyclic systems from aziridine precursors in a single pot. acs.org Similarly, one-pot syntheses of pyrazoles have been achieved through the electrophilic amination of primary amines using an oxaziridine, followed by condensation with a 1,3-diketone. nih.govfigshare.comorganic-chemistry.org These examples highlight the feasibility of developing one-pot protocols for the synthesis of this compound, potentially by combining the formation of one of the rings and the coupling step.

Table 2: Examples of One-Pot Syntheses for N-Heterocycles

| Starting Materials | Key Transformation | Product Scaffold | Citation |

|---|---|---|---|

| Aziridines, N-Tosylhydrazones | Ring-opening/Cyclization/Oxidation | 1,2,4-Triazines | acs.orgresearchgate.net |

| Primary Amines, Oxaziridine, 1,3-Diketones | Electrophilic Amination/Condensation | Pyrazoles | organic-chemistry.org |

Green chemistry principles encourage the development of synthetic methods that minimize or eliminate the use of hazardous solvents and catalysts.

Significant progress has been made in the catalyst- and solvent-free ring-opening of aziridines. The nucleophilic ring-opening of N-tosylated aziridines with various amines to produce vicinal diamines has been successfully achieved by simply heating the neat reactants. researchgate.net This method is highly efficient, regioselective, and tolerates a wide range of substrates, offering a green alternative to traditional catalyzed reactions. researchgate.netrsc.org

Furthermore, Lewis acid-catalyzed reactions can sometimes be performed under solvent-free conditions. For instance, the Sc(OTf)₃-catalyzed [3+2]-cycloaddition of aziridines with nitriles proceeds efficiently without a solvent, providing access to substituted imidazolines. researchgate.net These approaches reduce waste and environmental impact, representing a more sustainable pathway for the synthesis of complex molecules containing aziridine and piperazine rings.

Ultrasound-Promoted Synthesis Techniques

The application of ultrasound in chemical synthesis has emerged as a powerful tool for accelerating reactions, increasing yields, and promoting greener chemical processes. rsc.orgmdpi.comnih.govnih.gov This technology, known as sonochemistry, utilizes the energy of sound waves to create, expand, and collapse microscopic bubbles in a liquid, a phenomenon called acoustic cavitation. This process generates localized hot spots with transient high temperatures and pressures, leading to a significant enhancement in reaction rates. mdpi.comnih.gov

Ultrasound-assisted synthesis has been successfully applied to the formation of various heterocyclic compounds. mdpi.comnanobioletters.com For instance, the synthesis of piperidinyl-quinoline acylhydrazones has been achieved in excellent yields (4–6 minutes) by reacting 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes with aromatic acid hydrazides under ultrasonic irradiation. mdpi.com This approach offers substantial advantages over conventional heating methods, which often require longer reaction times and may yield less pure products. nanobioletters.commdpi.com Similarly, a rapid, solvent-free, and catalyst-free protocol for the one-pot synthesis of benzothiazol-2-yl(piperazin-1-yl)methanones has been developed using ultrasound, highlighting the efficiency and environmental benefits of this technique. researchgate.net

The key benefits of employing ultrasound in these syntheses include:

Reduced Reaction Times: Reactions that might take hours under conventional conditions can often be completed in minutes. nanobioletters.commdpi.com

Higher Yields: Sonication frequently leads to an increase in product yield compared to silent (non-irradiated) or traditional heating methods. mdpi.comnih.gov

Milder Conditions: Reactions can often be conducted at ambient temperature, avoiding the need for high-energy inputs and reducing the risk of side reactions or degradation of sensitive molecules. nih.govnih.gov

Green Chemistry: The use of less hazardous materials, such as water as a solvent, and the reduction in energy consumption align with the principles of sustainable chemistry. rsc.orgnanobioletters.com

The table below compares conventional and ultrasound-assisted methods for the synthesis of various heterocyclic derivatives, demonstrating the advantages of sonication.

| Product Type | Method | Reaction Time | Yield (%) | Reference |

| Tetrahydropyrazolopyridines | Conventional | 2-4x longer | <90 | mdpi.com |

| Tetrahydropyrazolopyridines | Ultrasound | 35-36 min | >90 | mdpi.com |

| N-(4-arylthiazol-2-yl)hydrazones | Conventional | 130 min | 55 | mdpi.com |

| N-(4-arylthiazol-2-yl)hydrazones | Ultrasound | Shorter | 86-95 | mdpi.com |

| Piperidinyl-Quinoline Acylhydrazones | Ultrasound | 4-6 min | Excellent | mdpi.com |

| Ethyl 4H-pyran-3-carboxylates | Conventional | Longer | Poor | nanobioletters.com |

| Ethyl 4H-pyran-3-carboxylates | Ultrasound | 2 min | Excellent | nanobioletters.com |

Controlled Ring-Opening Reactions of Aziridines for Diverse Derivatives

The high ring strain of the three-membered aziridine ring makes it a versatile intermediate in organic synthesis, readily undergoing ring-opening reactions with a wide array of nucleophiles. nih.govclockss.orgnih.gov This reactivity allows for the regio- and stereoselective introduction of various functional groups, providing access to a diverse range of nitrogen-containing compounds. researchgate.netmdpi.com The efficiency and regioselectivity of these reactions are heavily influenced by the substituents on the aziridine ring, particularly the group attached to the nitrogen atom. nih.gov

Aziridines activated by an electron-withdrawing group (EWG) on the nitrogen, such as a tosyl (Ts) or carbobenzyloxy (Cbz) group, are particularly susceptible to nucleophilic attack. clockss.orgnih.gov In such cases, heteroatom nucleophiles typically attack the less substituted carbon (β-carbon), leading to the formation of α-amino acid derivatives. clockss.org The ring-opening can be promoted by Lewis acids or transition metal catalysts, which enhance the electrophilicity of the aziridine carbons. mdpi.comresearchgate.net

A variety of synthetic strategies utilizing aziridine ring-opening have been developed:

Alkylative Ring-Opening: Non-activated aziridines can be activated by alkylation of the ring nitrogen, forming a reactive aziridinium (B1262131) ion. This intermediate is then opened by an external nucleophile, allowing for the simultaneous introduction of an N-alkyl group and another functional group at either the α- or β-position. nih.gov

Transition Metal-Catalyzed Ring-Opening: Various transition metals, including palladium, rhodium, iridium, and copper, have been employed to catalyze the ring-opening of aziridines with high levels of control over regioselectivity. mdpi.comacs.org For example, palladium-catalyzed reactions have been used for cross-coupling with arylboronic acids, while rhodium catalysts have enabled the synthesis of dehydropiperazine derivatives through the ring expansion of aziridines with N-sulfonyl-1,2,3-triazoles. mdpi.comacs.org

Nucleophilic Opening with Amines: Amines, including anilines and piperazine itself, can act as nucleophiles to open the aziridine ring. A highly efficient, one-pot, three-component reaction has been reported where the SN2-type ring-opening of an N-activated aziridine by an aniline (B41778) is followed by a palladium-catalyzed cyclization with a propargyl carbonate to produce highly substituted piperazines. acs.orgnih.gov This method demonstrates excellent stereoselectivity. acs.orgnih.gov Similarly, the reaction of N-tosyl chiral aziridines with α-amino acid esters, mediated by boron trifluoride diethyl etherate, is a key step in synthesizing chiral piperazines. researchgate.net

The table below summarizes various controlled ring-opening reactions of aziridines.

| Aziridine Substrate | Nucleophile/Reagent | Catalyst/Promoter | Product Type | Key Features | Reference |

| N-Activated Aziridines | Anilines, Propargyl Carbonates | Pd-catalyst | Highly Substituted Piperazines | One-pot, three-component, excellent stereoselectivity (>99% de, ee) | acs.orgnih.gov |

| N-Tosyl Chiral Aziridines | α-Amino Acid Methyl Esters | BF3·OEt2 | Chiral Piperazines | Highly regioselective ring-opening | researchgate.net |

| N-Nosyl-2-alkylaziridines | Arylboronic acids | Pd/(1-Np)3P | α-Alkyl-β-phenethylamines | C3-selective ring-opening | acs.org |

| N-Acylated Aziridines | Radical initiator | Titanocene | β²-Aryl Amino Acid Esters | Radical-radical ring-opening | mdpi.com |

| N-Tosylaziridines | N-Propargylanilines | Zn(OTf)2 | Hexahydroimidazo[1,2-a]quinolines | SN2-type ring-opening followed by cascade cyclization | mdpi.com |

| Aziridines | N-sulfonyl-1,2,3-triazoles | Rh-catalyst | Dehydropiperazines | Ring expansion | mdpi.com |

Intramolecular Cyclization Strategies (e.g., Gabriel-Cromwell Reaction)

Intramolecular cyclization reactions represent a powerful and atom-economical approach for the synthesis of cyclic structures like aziridines. sci-hub.sersc.org Among these, the Gabriel-Cromwell reaction is a classic method for forming the aziridine ring. nih.govnih.gov This reaction typically involves the nucleophilic substitution of a vicinal dihalide (a compound with two halogen atoms on adjacent carbons) by an amine. The process is stereospecific and relies on the ability of the amine and a leaving group to adopt a trans coplanar arrangement for the intramolecular cyclization to occur. clockss.org

The Gabriel-Cromwell reaction has been adapted for the synthesis of various functionalized aziridines. For example, N-sugar substituted chiral aziridines have been synthesized in high yields via this method, providing pure diastereomers. nih.gov A modified version of the Gabriel-Cromwell reaction has also been used to prepare a series of novel aziridinyl phosphonates. nih.gov The synthesis of N-(1-phenylethyl)aziridine-2-carboxylates from a dibromopropanoate and a chiral amine is another key application, which yields diastereomeric mixtures that can be separated. nih.gov

Beyond the Gabriel-Cromwell reaction, other intramolecular cyclization strategies are employed for aziridine synthesis:

From Amino Alcohols: A common and conceptually straightforward method involves the conversion of the hydroxyl group in a 1,2-amino alcohol into a good leaving group. Subsequent intramolecular nucleophilic displacement by the amine lone pair or the corresponding amide anion forms the aziridine ring. clockss.org

Oxidative C(sp³)–H Amination: A modern approach involves the intramolecular oxidative dehydrogenative amination of β-amino ketones. This reaction, mediated by systems like KI/TBHP, allows for the stereoselective synthesis of trans-2,3-disubstituted aziridines under mild conditions. rsc.org

Cyclization with π-Nucleophiles: Aziridines can be synthesized and subsequently used in intramolecular cyclizations with various π-nucleophiles (such as alkenes or arenes) to construct more complex nitrogen-containing heterocyclic structures. researchgate.net

Stereoselective Synthesis of Aziridine and Piperazine Derivatives

Controlling the three-dimensional arrangement of atoms (stereochemistry) is paramount in medicinal chemistry, as the biological activity of a molecule is often dependent on its specific stereoisomeric form. Consequently, significant research has been devoted to the stereoselective synthesis of both aziridine and piperazine ring systems. researchgate.netrsc.org

Stereoselective Synthesis of Aziridines: The synthesis of chiral aziridines can be achieved through several key strategies:

Nitrene Transfer to Olefins: This is one of the most common methods, where a nitrene or nitrenoid species is added across the double bond of an alkene. The stereoselectivity of this reaction can be controlled by using chiral catalysts, often based on transition metals like copper, rhodium, or iridium, complexed with chiral ligands. researchgate.netsci-hub.se

Aza-Darzens Reaction: This involves the reaction of an imine with a carbanion derived from an α-haloester or related compound. The use of chiral auxiliaries or catalysts can induce high levels of diastereoselectivity. researchgate.net

Intramolecular Cyclization: As discussed previously, the cyclization of chiral precursors, such as amino alcohols derived from the chiral pool (e.g., amino acids), provides a reliable route to enantiomerically pure aziridines. clockss.orgrsc.org For instance, the intramolecular palladium-catalyzed hydroamination of an aminoalkene derived from a homochiral cyclic sulfamidate has been used to produce a disubstituted piperazine with a trans relative stereochemistry. rsc.org

Stereoselective Synthesis of Piperazines: The construction of chiral C-substituted piperazines is more challenging than N-functionalization but is crucial for creating structural diversity. nih.gov

From Chiral Precursors: A widely used approach is to start with readily available chiral building blocks, such as α-amino acids. For example, enantiomerically pure cis-2,5-disubstituted piperazines have been constructed from amino acid-derived N-tosyl aziridines. researchgate.netrsc.org Another strategy involves the coupling of N-Boc protected amino acids to form dipeptides, which are then cyclized and reduced to yield enantiomerically pure bicyclic piperazines. rsc.org

Diastereoselective Cyclization: Methods have been developed that set the stereochemistry during the ring-forming step. A highly diastereoselective intramolecular palladium-catalyzed hydroamination reaction is one such example. rsc.org

Catalytic Asymmetric Synthesis: Homogeneous catalysis offers an elegant solution for creating chiral piperazines. An iridium-catalyzed [3+3]-cycloaddition of imines has been developed to produce complex C-substituted piperazines as a single diastereoisomer with high atom economy. nih.gov Similarly, a one-pot, three-component reaction involving the ring-opening of N-activated aziridines with anilines, followed by Pd-catalyzed annulation, yields highly substituted piperazines with exceptional stereoselectivity (de, ee >99%). acs.orgnih.gov

The following table highlights key stereoselective synthetic methods for aziridine and piperazine derivatives.

| Target Ring | Method | Chiral Source/Catalyst | Stereoselectivity | Reference |

| Aziridine | Intramolecular C-H Amination | KI/TBHP (substrate control) | trans-2,3-disubstituted | rsc.org |

| Aziridine | Gabriel-Cromwell | Chiral Amine | Diastereomers | nih.gov |

| Piperazine | Intramolecular Hydroamination | Homochiral Sulfamidate | trans-2,6-disubstituted | rsc.org |

| Piperazine | Ring-opening/Cyclization | Chiral Amino Acid Precursors | cis-2,5-disubstituted | researchgate.netrsc.org |

| Piperazine | [3+3] Cycloaddition of Imines | Iridium Catalyst | Single Diastereoisomer | nih.gov |

| Piperazine | One-Pot Three-Component | N-Activated Aziridines | de, ee >99% | acs.orgnih.gov |

Based on a comprehensive search for scientific literature, there is no available data regarding the specific chemical compound This compound . Searches for its synthesis, spectroscopic characterization (NMR, IR, Mass Spectrometry), or X-ray crystallographic analysis have not yielded any specific results for this molecule.

Consequently, it is not possible to provide an article with detailed research findings, data tables, and an in-depth analysis of its molecular architecture as requested in the outline. The required experimental data for an accurate and informative scientific report on this compound does not appear to be published in the indexed scientific literature.

Advanced Characterization and Elucidation of Aziridin 1 Yl Piperazin 1 Yl Methanone S Molecular Architecture

Conformational Analysis and Geometrical Studies

The three-dimensional arrangement of atoms in a molecule, its conformation, is pivotal in determining its interaction with biological targets. For Aziridin-1-yl(piperazin-1-yl)methanone, understanding its molecular architecture provides insights into its potential pharmacological activity. This section delves into the conformational flexibility and preferred geometries of structures related to this compound.

Assessment of Conformational Flexibility and Preferred Conformations in Related Structures

The conformational landscape of N-acylpiperazines, a core moiety in this compound, is a subject of considerable interest in medicinal chemistry. rsc.org The piperazine (B1678402) ring, similar to cyclohexane, can adopt several conformations, including chair, boat, and twist-boat forms. rsc.org However, extensive research, including temperature-dependent 1H NMR spectroscopy, has shown that the chair conformation is generally the most stable and, therefore, the preferred geometry for the piperazine ring. rsc.orgresearchgate.net

The introduction of an acyl group on one of the nitrogen atoms, as is the case in this compound, introduces a new layer of complexity. The partial double bond character of the amide C-N bond restricts rotation, leading to the existence of distinct conformers. rsc.orgresearchgate.net This hindered rotation, in conjunction with the piperazine ring's own conformational dynamics, results in a complex energetic landscape. rsc.org

Studies on N-benzoylated piperazine derivatives have revealed that even at room temperature, multiple conformers can be observed due to the slow rotation around the amide bond on the NMR timescale. rsc.org Furthermore, in unsymmetrically N,N'-substituted piperazines, the interconversion between the two possible chair conformations of the piperazine ring can also be slow enough to be observed. rsc.org For 1-acyl-2-substituted piperazines, the axial conformation has been found to be the preferred orientation. nih.gov This preference can be further stabilized by intramolecular hydrogen bonding in certain derivatives. nih.gov

The conformational flexibility of piperazine derivatives has been shown to be a critical factor in their biological activity. nih.gov For instance, in the context of HIV-1 inhibitors, the ability of piperazine-containing molecules to adapt their conformation upon binding to the gp120 protein is crucial for their inhibitory potency. researchgate.netnih.gov Molecular dynamics simulations have highlighted that the flexibility of these molecules is more significant in drug design than previously assumed. nih.gov

A summary of key conformational features in related structures is presented in the table below.

| Structural Moiety | Preferred Conformation/Key Feature | Influencing Factors | Reference(s) |

| Piperazine Ring | Chair conformation | Inherent stability of the chair form | rsc.orgresearchgate.net |

| N-Acylpiperazine | Restricted rotation around the amide C-N bond | Partial double bond character of the amide | rsc.orgresearchgate.net |

| 2-Substituted-1-Acylpiperazine | Axial orientation of the substituent | Steric and electronic effects, potential for intramolecular hydrogen bonding | nih.gov |

| N-Aziridinyl group | Planar geometry at the nitrogen (in radical form) | Electronic structure of the three-membered ring | acs.org |

Exit Vector Plot Analysis in Related Analogues

Exit Vector Plot (EVP) analysis is a powerful computational tool used in drug discovery to visualize and analyze the chemical space covered by a series of molecules based on a common scaffold. rsc.orgresearchgate.net This method describes the spatial relationship between two points of substitution (exit vectors) on a molecular scaffold using geometric parameters such as the distance (r) and various angles (e.g., θ, φ1, φ2) between these vectors. researchgate.netacs.org By plotting these parameters against each other, an EVP provides a visual representation of the three-dimensional diversity of a compound library. rsc.orgacs.org

This approach is particularly valuable for understanding the structure-activity relationships (SAR) within a series of analogs and for designing new compounds with desired spatial orientations of their substituents. rsc.orgchemrxiv.org The concept is analogous to the Ramachandran plot for peptides, where specific regions of the plot correspond to allowed or preferred conformations. rsc.orgresearchgate.net For disubstituted cycloalkanes and other saturated rings, distinct regions (termed α, β, γ, and δ) have been identified in their EVPs, each corresponding to a different spatial arrangement of the substituents. rsc.orgrsc.org

While a specific EVP analysis for this compound is not available in the current literature, the methodology can be applied to its analogs to explore the geometric possibilities offered by the piperazine scaffold. For instance, considering the piperazine ring as the central scaffold, the aziridinyl-methanone group at one nitrogen and a substituent at the other nitrogen would define the two exit vectors.

The analysis of such analogs would involve:

Defining the Scaffold and Exit Vectors: The piperazine ring would be the core scaffold. The exit vectors would originate from the two nitrogen atoms.

Conformational Sampling: Generating a set of low-energy conformations for each analog.

Calculating Geometric Parameters: For each conformation, the distance (r) and angles (θ, φ) between the exit vectors are calculated.

Generating the Exit Vector Plot: Plotting the calculated parameters to visualize the accessible chemical space.

An illustrative table of the parameters used in an EVP analysis is provided below.

| Parameter | Description | Significance in 3D Space |

| r | The distance between the starting points of the two exit vectors. | Represents the separation between the points of substitution on the scaffold. |

| θ | The dihedral angle between the planes defined by the exit vectors and the vector connecting their origins. | Describes the relative twisting or out-of-plane orientation of the substituents. |

| φ1, φ2 | The angles between the exit vectors and the vector connecting their origins. | Indicate the directionality of the substituents relative to the scaffold. |

By applying EVP analysis to a library of this compound analogs with diverse substituents on the second piperazine nitrogen, medicinal chemists could rationally design new molecules. This would allow for the exploration of different regions of chemical space, potentially leading to compounds with improved binding affinity and selectivity for a given biological target. chemrxiv.org The utility of this approach lies in its ability to quantify and visualize the three-dimensional diversity of a molecular series, thereby guiding the optimization process in drug discovery. chemrxiv.org

Structure Activity Relationship Sar and Molecular Design Principles for Aziridin 1 Yl Piperazin 1 Yl Methanone Derivatives

Elucidation of Key Pharmacophoric Features within the Aziridin-1-yl(piperazin-1-yl)methanone Scaffold

The this compound scaffold is comprised of three key components: an aziridine (B145994) ring, a piperazine (B1678402) ring, and a methanone (B1245722) linker. Each of these fragments plays a crucial role in the molecule's interaction with biological targets.

The Role of the Aziridine Ring in Biological Recognition and Reactivity

The aziridine ring, a three-membered nitrogen-containing heterocycle, is a critical component for the biological activity of these compounds. nih.govwikipedia.org Its high ring strain makes it susceptible to nucleophilic ring-opening reactions, a key mechanism for its interaction with biological macromolecules. nih.govresearchgate.net This reactivity allows aziridine-containing compounds to act as alkylating agents, forming covalent bonds with nucleophilic residues such as those found in the active sites of enzymes or on DNA. wikipedia.orgtandfonline.com

The biological effect of mitomycin C, for instance, is dependent on the opening of its aziridine ring and subsequent alkylation of DNA. nih.gov The reactivity of the aziridine ring can be modulated by the substituents on both the nitrogen and carbon atoms. researchgate.net Electron-withdrawing groups on the nitrogen atom can activate the ring, making it more susceptible to nucleophilic attack. nih.gov This principle is utilized in the design of drugs to enhance their selectivity towards specific biological targets. tandfonline.com

Furthermore, the stereochemistry of the aziridine ring can significantly influence its biological activity. The ability to control the stereo- and regiochemistry of ring-opening reactions is crucial for the synthesis of biologically active molecules like alkaloids, amino acids, and β-lactam antibiotics. researchgate.net The presence of the aziridine ring is also associated with antibacterial properties, as seen in naturally occurring peptides like madurastatin A1 and B1. nih.gov

Criticality of the Piperazine Ring for Target Interaction and Selectivity

The piperazine ring is a frequently incorporated heterocyclic moiety in drug design due to its favorable physicochemical and pharmacokinetic properties. researchgate.netnih.govwisdomlib.orgnih.gov Its presence can enhance water solubility and bioavailability, crucial factors for drug efficacy. nih.gov The two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, facilitating interactions with target proteins. nih.govresearchgate.net

The substitution pattern on the piperazine ring is a key determinant of biological activity and selectivity. researchgate.netresearchgate.net The nitrogen atoms at positions 1 and 4 offer opportunities for modification, allowing for the introduction of various functional groups to fine-tune the molecule's properties and target interactions. nih.govresearchgate.net For example, in a series of phenylpiperazine derivatives with acaricidal activity, various substituents on the piperazine nitrogen did not significantly alter the activity at a certain concentration, but even a simple methyl group provided excellent control at lower concentrations. researchgate.net

The piperazine scaffold is considered a "privileged structure" in medicinal chemistry, appearing in a wide array of drugs with diverse therapeutic applications, including anticancer, antimicrobial, and antipsychotic agents. nih.gov Its conformational flexibility allows it to present appended pharmacophoric groups in an optimal orientation for binding to a biological target. nih.gov In some instances, replacing the piperazine ring with other cyclic amines like morpholine (B109124) or pyrrolidine (B122466) leads to a significant decrease in activity, highlighting the critical role of the piperazine moiety. nih.gov

Significance of the Methanone Linkage in Ligand-Target Binding and Enzyme Modulation

In the context of drug design, the introduction of a carbonyl moiety can positively contribute to bioactivity. For instance, in a study of pirfenidone (B1678446) analogues, the presence of an extra carbonyl group on a cyclic amine showed moderate to good suppression of fibrosis markers. acs.org The rigidity of the methanone linker can also help to properly orient the aziridine and piperazine rings for optimal interaction with a binding site.

Impact of Chemical Modifications on Biological Activity Profiles

The biological activity of this compound derivatives can be significantly altered by chemical modifications to the aziridine and piperazine moieties.

Substituent Effects on the Aziridine Moiety

Substituents on the aziridine ring have a profound impact on its chemical reactivity and, consequently, its biological activity. wikipedia.org The nature of the substituent on the nitrogen atom can influence the N-inversion energy barrier and the ring's susceptibility to nucleophilic attack. researchgate.netkoreascience.or.kr Electron-withdrawing groups, such as acyl or sulfonyl groups, decrease the N-inversion energy and increase the reactivity of the aziridine ring towards nucleophiles. koreascience.or.kr This is because they can stabilize the negative charge that develops on the nitrogen atom during the ring-opening process. koreascience.or.kr

Conversely, alkyl groups on the nitrogen generally lead to non-activated aziridines that are less reactive. koreascience.or.kr The choice of substituent can therefore be used to tune the alkylating potential of the aziridine derivative, potentially leading to increased selectivity for a particular biological target. tandfonline.com

Substituents on the carbon atoms of the aziridine ring also play a crucial role. For example, in a study of aziridine phosphine (B1218219) oxides, the presence of a branched aliphatic substituent on the aziridine ring was found to be a determinant of antibacterial activity. mdpi.com The steric and electronic properties of these substituents can influence the regioselectivity and stereoselectivity of ring-opening reactions, which is critical for achieving the desired biological effect. researchgate.net

Influence of Substitutions on the Piperazine Nitrogen Atoms and Ring

Modifications to the piperazine ring, particularly at its nitrogen atoms, are a common strategy for optimizing the pharmacological profile of drug candidates. researchgate.netbenthamscience.com The nature of the substituent on the piperazine nitrogen can significantly affect the compound's biological activity, selectivity, and pharmacokinetic properties. researchgate.net

In a study of thiazole-piperazine derivatives, it was observed that electron-donating substituents on the aromatic ring attached to the piperazine seemed to favor µ- and δ-opioid receptor binding and antinociceptive activity more than electron-withdrawing groups. mdpi.com This highlights how electronic effects can modulate target interaction.

The introduction of different substituents on the piperazine ring can lead to a wide range of biological activities. For instance, various N-substituted piperazine derivatives have been explored as dual inhibitors of serotonin (B10506) and noradrenaline reuptake. researchgate.net In another example, the substitution on the piperazine nitrogen in a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives was critical for their analgesic activity. nih.gov

The following table summarizes the effects of different substituents on the piperazine ring from various studies:

| Parent Compound/Scaffold | Substituent on Piperazine | Observed Effect on Biological Activity | Reference |

| Phenylpiperazine | Methyl | Perfectly controlled T. urticae at 10 ppm. | researchgate.net |

| Phenylpiperazine | Various alkyl, acyl, and sulfonyl groups | No significant difference in acaricidal activity at 100 ppm. | researchgate.net |

| Thiazole-piperazine | Electron-donating groups (CH3, OCH3, F, Cl) | Seem to support µ- and δ-opioid receptor binding and antinociceptive activity. | mdpi.com |

| Thiazole-piperazine | Electron-withdrawing groups (CN, NO2) | Reduced activity, possibly due to increased polarity and reduced membrane transport. | mdpi.com |

| 1-(2-hydroxyethyl)piperazine | Various | Lower cytotoxicity was achieved by substitution of the secondary amine at the 4-position of piperazine nitrogen. | nih.gov |

| 1-adamantan-1-yl-3-(2-piperazin-2-yl-ethyl)-ureas | Benzyl (B1604629) or isopropyl (hydrophobic) at position 5 | Retained potent inhibition against human soluble epoxide hydrolase. | nih.gov |

This data underscores the critical role of the piperazine moiety as a versatile scaffold for chemical modification, enabling the fine-tuning of biological activity and the development of new therapeutic agents. researchgate.netnih.govresearchgate.net

Modifications at the Carbonyl Group and Adjacent Moieties

The carbonyl group within the this compound scaffold serves as a critical linker and a key site for molecular modification. Its inherent polarity and ability to act as a hydrogen bond acceptor significantly influence the molecule's interaction with biological targets. Research into related piperazine and piperazinone derivatives shows that alterations to this moiety and its adjacent chemical environment are a cornerstone of tuning a compound's properties.

Intramolecular cyclization over a ketone carbonyl has been utilized as a strategy to synthesize novel aziridine-fused piperazine imines, demonstrating the reactivity and versatility of the carbonyl group in forming more complex, strained ring systems. metu.edu.tr In other contexts, the carbonyl group functions as a stable amide bond, linking the piperazine ring to various other cyclic structures. For instance, a well-established synthetic method involves the coupling of a piperazine with a carboxylic acid, such as 1-(4-chlorophenyl)cyclopropanecarboxylic acid, to form an amide linkage. mdpi.com This approach highlights the carbonyl's role as a reliable anchor for introducing diverse substituents.

Furthermore, studies on bioisosteric replacement in similar heterocyclic compounds have explored substituting the carbonyl (or amide) functionality entirely. In the development of piperazin-2-one (B30754) derivatives, for example, the methoxy (B1213986) group of an intermediate ester was successfully substituted with larger functional groups like guanidine (B92328), thiourea (B124793), and urea (B33335). sid.ir This strategy of replacing or modifying the groups adjacent to the core ring structure can dramatically alter the compound's electronic properties and biological activity. sid.ir The antiproliferative activity of certain pyridine (B92270) derivatives, for example, is enhanced by the presence and specific positioning of groups like -C=O. nih.gov

Analog Design and Lead Optimization Strategies Based on SAR

Building upon the foundational knowledge of structure-activity relationships, medicinal chemists employ several sophisticated strategies to design novel analogs and optimize lead compounds.

Development of Diverse Analog Libraries and Molecular Scaffolds

A primary strategy in lead optimization involves the systematic synthesis of analog libraries, where specific parts of the lead molecule are varied to explore the chemical space and refine activity. This approach has been successfully applied to piperazine-containing scaffolds. For example, a library of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives was designed and synthesized to screen for cytotoxic activity. rsc.org This library approach allowed researchers to identify a compound with high cytotoxicity against a specific breast cancer cell line, demonstrating the value of systematic structural modification. rsc.org

Similarly, an extensive lead optimization campaign was conducted on piperazinyl-pyrimidine analogues targeting the Chikungunya virus. nih.gov This involved a thorough structure-activity relationship (SAR) study focusing on scaffold changes and the combination of different chemical features to identify potent inhibitors. nih.gov The development of such libraries is crucial for understanding which molecular features are essential for biological activity and for identifying candidates with improved properties. nih.govnih.gov

Table 1: Examples of Analog Libraries Based on Piperazine-Methanone and Related Scaffolds

| Library/Scaffold Base | Therapeutic Target/Activity | Key Structural Variation | Reference |

|---|---|---|---|

| (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone | Cytotoxic (Anticancer) | Substitutions on the benzyl and triazole rings | rsc.org |

| Piperazinyl-pyrimidine Analogues | Antiviral (Chikungunya Virus) | Scaffold changes and substituent variations | nih.gov |

Scaffold Hopping and Bioisosteric Replacement Approaches

Scaffold hopping is a powerful strategy used to discover structurally novel compounds by modifying the central core structure of a molecule while retaining its key binding features. nih.gov This technique is widely used in lead optimization to overcome issues with pharmacokinetics, toxicity, or to find novel chemical space. niper.gov.in A common goal is to improve metabolic stability; for instance, replacing a metabolically vulnerable phenyl ring with a more robust, electron-deficient pyridyl ring is a frequent and effective strategy. nih.gov

Bioisosteric replacement, a related concept, involves substituting one part of a molecule with another that has similar physical or chemical properties. This is often done to improve a compound's profile. In the design of dopamine (B1211576) receptor ligands, various heterocyclic rings, such as indazole and benzo[b]thiophene, were used as bioisosteres for an aryl group attached to the piperazine ring. nih.gov Another study on piperazin-2-one derivatives successfully employed bioisosteric substitution of an imidazole (B134444) ring with groups like guanidine and thiourea to create potent cytotoxic agents. sid.ir These replacements can significantly alter potency, selectivity, and metabolic properties. sid.irnih.gov A successful scaffold hop was also noted in the development of Chikungunya virus inhibitors, leading to a new direction for future research. nih.gov

Stereochemical Considerations in SAR (e.g., Enantioselectivity)

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit dramatically different pharmacological effects.

This principle is clearly illustrated in studies of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives. nih.gov Research revealed a striking enantioselectivity:

The S-(+) enantiomers consistently showed potent analgesic (narcotic agonist) activity. nih.gov

In contrast, the R-(-) enantiomers of certain derivatives displayed narcotic antagonist activity. nih.gov

This demonstrates that the specific spatial orientation of the substituents on the piperazine scaffold is critical for determining the nature of the interaction with opioid receptors. nih.gov

Similar findings were reported for a series of dopamine receptor ligands. The enantiomers of the most potent racemic compound exhibited differential activity, with the (-)-10e enantiomer displaying significantly higher binding affinity at both D2 and D3 receptors compared to its (+) counterpart. nih.gov The selective synthesis of specific diastereoisomers, as achieved in iridium-catalyzed reactions to form C-substituted piperazines, further underscores the importance of controlling stereochemistry in the design of bioactive molecules. acs.org

Table 2: Examples of Enantioselectivity in Piperazine Derivatives

| Compound Series | Enantiomer | Observed Activity | Reference |

|---|---|---|---|

| 1-substituted 4-(1,2-diphenylethyl)piperazines | S-(+) | Narcotic Agonist (Analgesic) | nih.gov |

| R-(-) | Narcotic Antagonist | nih.gov | |

| 5/7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol derivative (10e) | (-)-10e | High affinity for D2/D3 receptors (Ki = 47.5 nM / 0.57 nM) | nih.gov |

Investigated Biological Activities and Molecular Interactions of Aziridin 1 Yl Piperazin 1 Yl Methanone and Its Analogs

Enzyme Inhibition and Modulation Studies (In Vitro Focus)

The piperazine (B1678402) scaffold has been a focal point in the design of various enzyme inhibitors. Its ability to be readily functionalized allows for the exploration of structure-activity relationships and the optimization of inhibitory potency and selectivity.

Inosine-5′-monophosphate Dehydrogenase (IMPDH) Inhibition

Inosine-5′-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it a target for immunosuppressive, antiviral, and anticancer agents. Research into novel IMPDH inhibitors has led to the exploration of various chemical scaffolds, including those containing a piperazine moiety.

One notable example is a series of acridone-based IMPDH inhibitors. Within this series, the compound N-(2-(6-(4-ethylpiperazin-1-yl)pyridin-3-yl)propan-2-yl)-2-fluoro-9-oxo-9,10-dihydroacridine-3-carboxamide was identified as a potent inhibitor of IMPDH. nih.gov The development of such novel structures is driven by the aim to improve upon the pharmacokinetic profiles and reduce the gastrointestinal toxicity associated with existing IMPDH inhibitors like mycophenolic acid. nih.gov

Table 1: IMPDH Inhibition by a Piperazine-Containing Analog

| Compound Name | Target Enzyme | Reported Activity |

| N-(2-(6-(4-ethylpiperazin-1-yl)pyridin-3-yl)propan-2-yl)-2-fluoro-9-oxo-9,10-dihydroacridine-3-carboxamide | IMPDH | Potent Inhibitor nih.gov |

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of great interest for applications in cosmetics and for treating hyperpigmentation disorders. The piperazine ring has been incorporated into various scaffolds to develop novel tyrosinase inhibitors.

A series of nitrophenylpiperazine derivatives were synthesized and evaluated for their tyrosinase inhibitory activity. Among these, a compound featuring an indole (B1671886) moiety attached to the piperazine ring demonstrated a significant inhibitory effect. frontiersin.org Kinetic analysis revealed a mixed-type inhibition mechanism for this potent derivative. frontiersin.org Another study focused on 4-nitrophenylpiperazine derivatives, with compound 4l , which includes an indole group, showing notable tyrosinase inhibition with an IC50 value of 72.55 μM. nih.gov

Furthermore, research on cinnamamides identified that derivatives containing an N-methyl piperazine were more active than those with morpholine (B109124), cyclopentamine, or cyclohexylamine. frontiersin.org In a different study, piperazine butanamides were found to be potent non-competitive inhibitors of mushroom tyrosinase, with one compound exhibiting an IC50 value of 13 nM. mostwiedzy.pl Additionally, a series of newly synthesized piperazine derivatives bearing a 1,2,4-triazole (B32235) nucleus were identified as potent tyrosinase inhibitors, with the most active compound showing an IC50 value of 30.7 µM and a mixed type of inhibition. nih.gov

Table 2: Tyrosinase Inhibition by Piperazine Analogs

| Compound Class/Name | Inhibition (IC50) | Inhibition Type |

| Nitrophenylpiperazine with indole moiety (4l) | 72.55 μM nih.gov | Mixed nih.gov |

| Piperazine butanamide derivative | 13 nM mostwiedzy.pl | Non-competitive mostwiedzy.pl |

| Piperazine with 1,2,4-triazole nucleus (10b) | 30.7 µM nih.gov | Mixed nih.gov |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression, and their inhibitors have emerged as a promising class of anticancer agents. The piperazine scaffold has been utilized as a "capping group" in the design of novel HDAC inhibitors.

One study detailed the design of potent HDAC inhibitors using a 1-benzhydryl piperazine as a surface recognition group. mostwiedzy.pl By varying the hydrocarbon linker, researchers identified both selective and non-selective nanomolar HDAC inhibitors. mostwiedzy.pl Another research effort focused on N-substituted 4-alkylpiperazine hydroxamic acids, which correspond to the typical pharmacophore model of HDAC inhibitors (zinc-binding group, linker, and capping group). This work led to the identification of a new series of submicromolar inhibitors with antiproliferative activity. humanjournals.comresearchgate.net Furthermore, indole-piperazine hybrid structures have been discovered as potent and selective class I HDAC inhibitors, with some compounds showing submicromolar activity against HDAC1. mdpi.com

Table 3: HDAC Inhibition by Piperazine Analogs

| Compound Class | Key Structural Feature | Reported Activity |

| 1-Benzhydryl-piperazine derivatives | Hydrocarbon linker variation | Nanomolar IC50 values mostwiedzy.pl |

| N-substituted 4-alkylpiperazine hydroxamic acids | Alkylpiperazine hydroxamic acid | Submicromolar inhibition humanjournals.comresearchgate.net |

| Indole-piperazine hybrids | Indole and piperazine moieties | Submicromolar HDAC1 inhibition mdpi.com |

α-Glucosidase Inhibition

α-Glucosidase inhibitors are oral anti-diabetic drugs that work by preventing the digestion of carbohydrates. The piperazine moiety has been incorporated into various molecular structures to explore new α-glucosidase inhibitors.

A study on 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives revealed them to be potent, noncompetitive inhibitors of yeast α-glucosidase. nih.gov The inhibitory activity was found to be dependent on the substitutions on the benzene (B151609) ring and the length of the oxoalkyl groups. nih.gov These compounds were found to bind to an allosteric site near the enzyme's active site. nih.gov Other research has also highlighted the potential of compounds bearing a piperazine moiety as α-glucosidase inhibitors, including chiral piperazine diones, 2-furoic piperazides, and triazole-containing piperazines. nih.gov

Table 4: α-Glucosidase Inhibition by Piperazine Analogs

| Compound Class | Inhibition Type | Key Finding |

| 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives | Noncompetitive nih.gov | Potent inhibition, binding to an allosteric site nih.gov |

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOX) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators. Dual inhibitors of LOX and cyclooxygenase (COX) are of interest for the development of anti-inflammatory drugs with potentially fewer side effects.

A study on piperazinealkanol ester derivatives of indomethacin (B1671933) showed that these compounds possess inhibitory activities against both 5-lipoxygenase (5-LO) and cyclooxygenase. One of the synthesized compounds, 2-[4-(2-hydroxyethyl)-1-piperazinyl]-1-phenylethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-3-indolylacetate dimaleate, was identified as the most active dual inhibitor in the series. nih.gov

Table 5: 5-Lipoxygenase Inhibition by a Piperazine Analog

| Compound Name | Target Enzymes | Reported Activity |

| 2-[4-(2-hydroxyethyl)-1-piperazinyl]-1-phenylethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-3-indolylacetate dimaleate | 5-LO and CO | Most active dual inhibitor in the series nih.gov |

Cysteine Protease Inhibition (e.g., Falcipain-2, Falcipain-3)

Cysteine proteases of the malaria parasite Plasmodium falciparum, such as falcipain-2 and falcipain-3, are essential for the parasite's life cycle and are considered important drug targets. Piperazine-based structures have been investigated for their potential to inhibit these proteases.

One study reported the optimization of a piperazine-based hydroxamic acid scaffold to develop the first known inhibitors of falcilysin, a malarial metalloprotease. The parasiticidal activity of these inhibitors correlated with their potency against the enzyme, suggesting they act by blocking falcilysin. nih.gov

Table 6: Cysteine Protease Inhibition by Piperazine Analogs

| Compound Class/Name | Target Enzyme | Reported Activity |

| Piperazine-based hydroxamic acids | Falcilysin | Potent inhibitors nih.gov |

| N-methyl piperazine urea-leucine-homophenylalanine-phenyl vinyl sulfone | Falcipain-2 | Subnanomolar to low nanomolar inhibition of parasite development and metabolism |

| N-methyl piperazine urea-leucine-homophenylalanine-naphthalene vinyl sulfone | Falcipain-2 | Subnanomolar to low nanomolar inhibition of parasite development and metabolism |

| 2-(4-(substituted benzoyl) piperazine-1-yl) acetamide (B32628) derivatives | Falcipain-2 | No significant inhibition at 10 μM |

Receptor Modulation and Ligand-Target Binding Studies (Preclinical Focus)

Piperazine derivatives are integral to the design of ligands that modulate various G-protein coupled receptors (GPCRs), which are a major class of drug targets. nih.govnih.gov

GPR84 is a proinflammatory GPCR that has gained attention as a therapeutic target for inflammatory diseases. nih.gov A high-throughput screening of over 300,000 compounds led to the identification of a high-affinity, selective, and competitive antagonist for human GPR84. nih.gov While the lead compound was a 1,2,4-triazine (B1199460) derivative, this research demonstrates a successful strategy for targeting this orphan receptor. nih.gov The broader family of piperazine analogs has been extensively studied as antagonists for other GPCRs, such as dopamine (B1211576) and histamine (B1213489) receptors. nih.govnih.gov

The piperazine substructure is present in many antidepressants, often playing a key role in their binding and pharmacokinetic profiles. nih.govtandfonline.com Many of these agents target the serotonin (B10506) transporter, functioning as selective serotonin reuptake inhibitors (SSRIs). A series of novel aralkyl piperazine derivatives were synthesized and evaluated for their ability to inhibit serotonin reuptake and bind to serotonin receptors. nih.gov This work led to the identification of highly potent compounds, such as 21n, which exhibited a strong inhibitory effect on serotonin reuptake (IC50 = 25 nM) and high affinity for the 5-HT1A and 5-HT7 receptors. nih.gov

Table 4: Serotonin System Activity of Selected Piperazine Analogs IC50: Half maximal inhibitory concentration for Serotonin Reuptake Inhibition (RUI). A lower value indicates greater potency. Ki: Inhibitory constant, indicating binding affinity for a receptor. A lower value indicates higher affinity.

| Compound ID | RUI IC50 (nM) | 5-HT1A Ki (nM) | 5-HT7 Ki (nM) | Source |

|---|---|---|---|---|

| 21k | 31 | 62 | 12 | nih.gov |

| 21n | 25 | 28 | 3.3 | nih.gov |

The histamine H3 receptor (H3R) is a GPCR that modulates the release of various neurotransmitters in the central nervous system, making it a significant target for neurological disorders. bohrium.comnih.govnih.gov Piperazine is a versatile and widely used scaffold for designing potent and selective H3R ligands, primarily antagonists and inverse agonists. nih.govbohrium.comncn.gov.pl

Numerous studies have explored the structure-activity relationships of piperazine derivatives targeting H3R. nih.govacs.org Research has identified compounds with high affinity in the nanomolar range. bohrium.comacs.org For example, a comparison between analogous piperidine (B6355638) and piperazine derivatives showed that while both cores can yield high H3R affinity, the choice of the ring system can dramatically affect affinity for other targets, such as the sigma-1 receptor. nih.govacs.orgnih.gov This highlights the tunability of the piperazine scaffold in achieving desired selectivity profiles for multi-target or single-target drug design. acs.orgnih.gov

Table 5: Histamine H3 Receptor Binding Affinity of Selected Piperazine/Piperidine Analogs Ki: Inhibitory constant, indicating binding affinity for a receptor. A lower value indicates higher affinity.

| Compound ID | Basic Core | hH3R Ki (nM) | σ1R Ki (nM) | Source |

|---|---|---|---|---|

| Compound 4 | Piperazine | 3.17 | 1531 | nih.govacs.org |

| Compound 5 | Piperidine | 7.70 | 3.64 | nih.govacs.org |

| Compound 2 | Piperazine | 16.0 | - | nih.gov |

| Compound 13 | Piperazine | 37.8 | - | nih.gov |

| Compound 18 | Piperazine | 397 | - | nih.gov |

Antimicrobial and Antiparasitic Activities (In Vitro Focus)The piperazine nucleus is a common scaffold in many antimicrobial and antiparasitic drugs.wisdomlib.orgresearchgate.netderpharmachemica.comacgpubs.orgijcmas.comHowever, the literature search did not reveal any studies investigating the potential of Aziridin-1-yl(piperazin-1-yl)methanone as an antibacterial, antifungal, or antiparasitic agent.

Antibacterial Activity

The search for novel antibacterial agents has led to the investigation of compounds structurally related to this compound. The presence of the aziridine (B145994) ring, a known alkylating agent, is a key feature in many of these analogs. nih.gov

Studies have shown that some naturally occurring peptides containing an aziridine ring exhibit antibacterial activity. For instance, madurastatin A1 and B1 have demonstrated activity against Micrococcus luteus. nih.gov Furthermore, the alkaloidal antibiotic ficellomycin, which also contains an aziridine ring, has been shown to inhibit the growth of Gram-positive bacteria in vitro. nih.gov Synthetic aziridine derivatives have also shown promise. Azicemicin A and B, for example, have displayed strong antibacterial activity against a range of bacteria including Mycobacterium smegmatis, Escherichia coli, Corynebacterium bovis, and Micrococcus luteus. nih.gov

In a study focusing on synthetic aziridine-thiourea derivatives, several compounds were identified as promising agents against reference strains of Escherichia coli, Staphylococcus aureus, and Staphylococcus epidermidis. Notably, the most bactericidal of these compounds demonstrated better antibacterial activity against methicillin-resistant S. aureus (MRSA) than the standard antibiotics ampicillin (B1664943) and streptomycin, with Minimum Inhibitory Concentration (MIC) values between 16 and 32 µg/mL. nih.gov Another study reported that a 5-nitroimidazole/oxazolidinone hybrid, which can be considered a structural analog, was a potent antibacterial compound against Bacillus cereus, with an MIC value of 200 nM. nih.gov

Table 1: Antibacterial Activity of Selected Analogs

| Compound/Analog Type | Target Bacteria | Activity/MIC | Reference |

|---|---|---|---|

| Madurastatin A1 and B1 | Micrococcus luteus | Active | nih.gov |

| Ficellomycin | Gram-positive bacteria | Inhibitory | nih.gov |

| Azicemicin A and B | M. smegmatis, E. coli, C. bovis, M. luteus | Strong activity | nih.gov |

| Aziridine-thiourea derivatives | E. coli, S. aureus, S. epidermidis, MRSA | MIC: 16–32 µg/mL | nih.gov |

| 5-nitroimidazole/oxazolidinone hybrid | Bacillus cereus | MIC: 200 nM | nih.gov |

Antifungal Activity

Analogs incorporating the core structures of aziridine and piperazine have also been explored for their potential against fungal pathogens. Substituted s-triazine derivatives, for instance, have shown marked antimicrobial activities against various human microbial pathogens, including Candida albicans. nih.gov

In one study, a novel series of 4,6-disubstituted s-triazin-2-yl amino acid derivatives were synthesized and evaluated for their antifungal properties. Many of these compounds exhibited activity against Candida albicans. Specifically, compounds that included aniline (B41778) derivatives, piperidine, and glycine (B1666218) attached to the triazine core showed the largest zones of inhibition. Docking studies suggested that these compounds likely exert their antifungal effect by binding to the active site of N-myristoltransferase (NMT). nih.gov

Antitubercular Activity

The global health threat of tuberculosis, particularly multidrug-resistant strains, has spurred research into new therapeutic agents, including analogs of this compound.

A series of [1-(4-chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone (B1245722) derivatives were synthesized and screened for their anti-tuberculosis activity against Mycobacterium tuberculosis H37Rv. Three of the synthesized compounds showed significant antituberculosis activity. researchgate.net

In another study, a series of 6-(4-substitutedpiperazin-1-yl)phenanthridine derivatives were designed and evaluated. nih.gov Ten of these compounds demonstrated significant activity against the growth of M. tuberculosis, with MIC values ranging from 1.56 to 6.25 μg/mL. Three compounds in particular, 5e, 5j, and 5k, displayed excellent activity with an MIC of 1.56 μg/mL. nih.gov

Furthermore, a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed based on the structure of the first-line anti-TB drug pyrazinamide. rsc.org Several of these compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. rsc.org Research into indolizine (B1195054) derivatives also identified compounds with activity against both H37Rv and multidrug-resistant (MDR) strains of M. tuberculosis. nih.gov

The enzyme decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1), which is crucial for the synthesis of the mycobacterial cell wall, has been a key target for many new antitubercular agents. nih.gov

Table 2: Antitubercular Activity of Selected Analogs

| Compound/Analog Type | Target Strain(s) | Activity/MIC/IC50 | Reference |

|---|---|---|---|

| [1-(4-chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives | M. tuberculosis H37Rv | Significant activity | researchgate.net |

| 6-(4-substitutedpiperazin-1-yl)phenanthridine derivatives (5e, 5j, 5k) | M. tuberculosis H37Rv | MIC: 1.56 μg/mL | nih.gov |

| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives | M. tuberculosis H37Ra | IC50: 1.35-2.18 μM | rsc.org |

| Indolizine derivatives (2d, 2e, 4) | M. tuberculosis H37Rv and MDR strains | Active | nih.gov |

Antimalarial Activity

The quest for new antimalarial drugs has also involved the synthesis and evaluation of analogs containing piperazine and other heterocyclic systems.

A study on pyridylvinylquinoline-triazole analogues revealed that many of the synthesized compounds displayed significant inhibitory effects on the drug-resistant Dd2 strain of Plasmodium falciparum at submicromolar concentrations. One compound, in particular, was identified as the most potent with an EC50 value of 0.04 ± 0.01 μM. nih.gov Another investigation into piperaquine (B10710) hybrid analogs linked by triazolopyrimidine and pyrazolopyrimidine scaffolds also yielded promising candidates. These compounds exhibited potent in vitro inhibitory activity in the low nanomolar range against both susceptible and resistant strains of the parasite. nih.gov

Antileishmanial Activity

Analogs of this compound have also been investigated for their potential to treat leishmaniasis, a parasitic disease. Synthetic analogs of the naturally occurring quinolone alkaloid N-methyl-8-methoxyflindersin were tested for their in vitro activity against Leishmania (Viannia) panamensis. Three compounds showed high antileishmanial activity, with EC50 values below 10 μg/mL. nih.gov

Another study focused on the synthesis of 6-methoxy-4-methyl-N-[6-(substituted-1-piperazinyl)hexyl]-8-quinolinamines. One of these compounds, 4-[6-[6-methoxy-4-methyl-8-quinolinyl)amino]hexyl]-1-piperazineethanol, was found to be highly effective against Leishmania donovani infections in hamsters. nih.gov

Other Pharmacological Explorations (Preclinical In Vitro/In Vivo Mechanistic Focus)

Antihypertensive Properties and Vasodilating Effects

The piperazine moiety is a common feature in a number of cardiovascular drugs. Research into analogs has explored their potential as antihypertensive agents.

A series of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines were synthesized and screened for their antihypertensive activity in spontaneously hypertensive rats. One of the compounds, 5-[4-[(3-chlorophenyl)methyl]-1-piperazinyl]-1H-1,2,4-triazol-3-amine, was selected for further investigation into its mechanism of action, which was suggested to involve ganglionic blocking activity. nih.gov

Anti-inflammatory Properties

The piperazine moiety is a key component in various compounds investigated for anti-inflammatory effects. The mechanism of action for these analogs can be diverse, often involving the modulation of key inflammatory pathways. For instance, the cannabinoid receptor 1 (CB1), which is involved in inflammatory disorders, has been identified as a target for certain piperazine analogs. nih.gov

Standard preclinical models are used to evaluate these properties. A common method is the carrageenan-induced paw edema model in rats, where the test compound's ability to reduce swelling is measured over several hours. nih.gov Another model involves using 12-O-tetradecanoylphorbol-13-acetate (TPA) to induce acute inflammation.

Research into piperlotines, a class of α,β-unsaturated amides structurally related to compounds found in Piper species, has shown notable anti-inflammatory activity. scielo.org.mx In a TPA-induced topical inflammation model in mice, several piperlotine derivatives demonstrated significant inhibition of edema, as detailed in the table below. scielo.org.mx

| Compound | Structure | Edema Inhibition (%) scielo.org.mx |

| Piperlotine A | α,β-unsaturated amide | 32.21 |

| Piperlotine C | α,β-unsaturated amide | 42.24 |

| Derivative 1 | α,β-unsaturated amide | 41.76 |

| Derivative 5 | Nitro derivative | 31.68 |

This table presents the percentage of edema inhibition by various piperlotine derivatives in a TPA-induced acute inflammation model.

Analgesic Properties (e.g., visceral antinociceptive activities)

Analogs containing piperidine and pyrrolidine (B122466) rings, which are structurally related to piperazine, have shown significant promise as analgesics. Piperine (B192125), the main alkaloid in black pepper containing a piperidine ring, has been evaluated for its pain-relieving effects. nih.gov Studies using the acetic acid-induced writhing test in mice, a model for visceral pain, found that piperine significantly inhibited the pain response. nih.gov In the tail flick assay, a test for centrally mediated analgesia, piperine increased the pain reaction time, an effect that was reversed by the opioid antagonist naloxone, suggesting involvement of opioid pathways. nih.gov

Furthermore, derivatives of pyrrolidine-2,5-dione have been assessed for their antinociceptive capabilities in models of both tonic and neuropathic pain. mdpi.com In the formalin test, which has an early neurogenic phase and a later inflammatory phase, certain derivatives significantly reduced the pain response, particularly in the second phase. mdpi.com These compounds also demonstrated antiallodynic properties in models of chemotherapy-induced and diabetic peripheral neuropathy. mdpi.com The analgesic potential of these heterocyclic structures extends to human studies, where the pyrrolidine derivative (+)-1-(3-Methyl-4-morpholino-2:2-diphenylbutyryl)pyrrolidine (R.875) was found to raise the threshold to ischemic pain in healthy volunteers. nih.gov

| Compound Class | Animal Model | Key Analgesic Finding |

| Piperine | Acetic Acid-Induced Writhing (Mice) | Significant inhibition of writhing response. nih.gov |

| Piperine | Tail Flick Assay (Mice) | Significant increase in reaction time, reversed by naloxone. nih.gov |

| Pyrrolidine-2,5-dione derivatives | Formalin Test (Mice) | Strong and significant reduction of pain in the inflammatory phase. mdpi.com |

| Pyrrolidine-2,5-dione derivatives | Oxaliplatin-Induced Neuropathy (Mice) | Attenuation of tactile allodynia. mdpi.com |

This table summarizes the analgesic effects of piperidine and pyrrolidine analogs in various preclinical pain models.

Antidiabetic Activity and Glucose Homeostasis Modulation (e.g., in rat models of Type II Diabetes, insulin (B600854) secretion)

The piperazine scaffold is a recognized structural motif in the development of novel antidiabetic agents. nih.gov Research has shown that compounds incorporating piperazine and related morpholine rings can influence glucose metabolism through various mechanisms, making them candidates for treating Type II Diabetes. mdpi.com Preclinical evaluation of these compounds often involves animal models where diabetes has been induced chemically, for example, through the use of streptozotocin (B1681764) (STZ), which damages pancreatic β-cells. nih.gov

One area of investigation involves the inhibition of metabolic enzymes. Piperazinyl- and morpholinyl-quinaline derivatives have demonstrated the ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. mdpi.com By slowing down carbohydrate breakdown, these compounds can help manage post-meal blood glucose spikes. mdpi.com Other research has focused on different mechanisms, with one study identifying a piperazine derivative that promotes glucose uptake. nih.gov Additionally, a morpholine-containing compound was found to act as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R), which enhances glucose handling and can help reduce food intake. mdpi.com

| Analog Class | Investigated Target/Mechanism | Therapeutic Relevance |

| Piperazinyl- and Morpholinyl-Quinaline Derivatives | α-Glucosidase Inhibition | Management of Type II Diabetes Mellitus. mdpi.com |

| Morpholine-substituted Thiadiazoles | Histamine H3 Receptor Antagonism | Potential treatment for obesity and Type II Diabetes. mdpi.com |

| Piperazine-based Compounds | Promotion of Glucose Uptake | Improvement of glucose homeostasis. nih.gov |

| Morpholine Derivatives | Positive Allosteric Modulator of GLP-1R | Improved glucose handling in diabetic models. mdpi.com |

This table outlines the mechanisms and therapeutic potential of various piperazine and morpholine analogs in the context of diabetes.

Investigation of Neurological Disorder Relevance (e.g., potential in CNS disorders)

The piperazine ring is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in drugs targeting the central nervous system (CNS). nih.gov Its favorable pharmacokinetic properties allow compounds containing it to be effective candidates for treating a variety of neurological disorders. nih.gov

Research has explored piperazine analogs for neurodegenerative diseases like Alzheimer's and Parkinson's. A study on piperazine-substituted chalcones found that they could inhibit key enzymes such as monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), suggesting their potential as multi-target agents for these conditions. nih.gov

The versatility of the piperazine scaffold is further demonstrated by benzhydryl piperazine analogs. nih.gov Specifically, the compound (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone was identified as a cannabinoid CB1 receptor inverse agonist, a mechanism relevant to treating substance addiction and other CB1-associated disorders. nih.gov Moreover, related heterocyclic compounds like pyrrolidine-2,5-diones are being investigated for epilepsy, with evidence suggesting they interact with voltage-gated ion channels in the CNS. nih.gov The scope of these structures also extends to psychiatric disorders, with piperidine derivatives being developed as selective ligands for 5-HT7 serotonin receptors, which are implicated in depression, anxiety, and schizophrenia. nih.gov

| Analog Class | Target/Mechanism | Potential CNS Application |

| Piperazine-substituted Chalcones | MAO-B, AChE, BACE-1 Inhibition | Alzheimer's Disease, Parkinson's Disease. nih.gov |

| Benzhydryl Piperazine Analogs | CB1 Receptor Inverse Agonism | Substance Addiction, CNS Disorders. nih.gov |

| Pyrrolidine-2,5-diones | Voltage-gated Sodium/Calcium Channel Interaction | Epilepsy. nih.gov |

| Piperidine Derivatives | 5-HT7 Serotonin Receptor Antagonism | Depression, Anxiety, Schizophrenia. nih.gov |

This table provides a summary of the investigated neurological applications for piperazine and related heterocyclic analogs.

Computational Chemistry and in Silico Modeling in Aziridin 1 Yl Piperazin 1 Yl Methanone Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. hibiscuspublisher.com This method is instrumental in structure-based drug design for predicting how a ligand like a piperazine (B1678402) derivative might interact with a biological target at the atomic level.

Molecular docking simulations calculate the binding affinity, often expressed as a docking score in kcal/mol, which estimates the strength of the interaction between the ligand and the protein's active site. A more negative score typically indicates a more favorable binding interaction.

In studies on related piperazine derivatives, molecular docking has been successfully used to predict binding affinities against various therapeutic targets. For instance, in research on piperazine derivatives as anti-prostate cancer agents, compounds were docked into the androgen receptor, yielding binding affinities ranging from -7.1 to -7.5 kcal/mol. nih.gov Similarly, a study on piperazin-1-ylpyridazine derivatives as potential inhibitors of the dCTPase enzyme reported Glide G-scores, with the most potent compound achieving a score of -4.649. indexcopernicus.com Research on new quinazolinone-piperazine hybrids identified compounds with good docking scores, suggesting their potential as anticancer molecules. nih.gov These examples highlight how docking can be used to rank and prioritize compounds based on their predicted affinity for a target protein.

Table 1: Examples of Predicted Binding Affinities for Piperazine Derivatives against Various Targets

| Compound Class | Target Protein | Top Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Arylpiperazine Derivatives | Androgen Receptor | -7.5 | nih.gov |

| Piperazine-containing Hydrazones | Human Acetylcholinesterase (4EY7) | -20.18 | hibiscuspublisher.com |

| Piperazin-1-ylpyridazine Derivatives | dCTPase | -4.649 (Glide G-score) | indexcopernicus.com |

Note: Different software and scoring functions may be used, so direct comparison of scores between different studies is not always appropriate. Ki values represent binding affinity, with lower values indicating stronger binding.

Beyond predicting affinity, docking studies provide a detailed 3D model of the ligand-receptor complex, revealing specific molecular interactions that stabilize the binding. These interactions commonly include hydrogen bonds, hydrophobic interactions, electrostatic interactions (like salt bridges), and π-π stacking.

For example, molecular docking of piperazin-1-ylpyridazine derivatives into the dCTPase enzyme's active site revealed that the lead compound formed two hydrogen bonds with the sidechain of Gln82 and the backbone of Glu78. indexcopernicus.com The study also identified a π-π stacking interaction between the compound's pyridazine (B1198779) ring and the Arg109 residue, as well as hydrophobic interactions with several other residues including Phe23, Trp47, and Pro79. indexcopernicus.com In another study, docking of arylpiperazine derivatives into the dopamine (B1211576) D2 receptor (DRD2) showed that the protonated piperazine nitrogen formed a crucial salt bridge with the Asp114 residue, while other parts of the molecule engaged in aromatic interactions with residues like Trp386 and Phe390. scispace.com

Table 2: Key Amino Acid Interactions for Piperazine Derivatives in Protein Binding Sites

| Ligand Class | Target Protein | Interacting Amino Acid Residues | Type of Interaction | Reference |